A Comprehensive Technical Guide to 3,4-Diiodotoluene for Advanced Research Applications
A Comprehensive Technical Guide to 3,4-Diiodotoluene for Advanced Research Applications
This guide provides an in-depth exploration of 3,4-diiodotoluene, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, reactivity, and safe handling protocols, underpinned by field-proven insights and authoritative references.
Introduction
3,4-Diiodotoluene (CAS No. 1608-47-5) is a disubstituted aromatic compound featuring a toluene backbone with iodine atoms at the 3 and 4 positions of the benzene ring.[1][2][3] The strategic placement of two iodine atoms, which are excellent leaving groups, renders this molecule a highly versatile building block in the synthesis of complex organic scaffolds. Its utility is particularly pronounced in the construction of novel pharmaceutical intermediates and advanced materials through various cross-coupling reactions. This guide aims to provide a comprehensive technical overview for effectively utilizing 3,4-diiodotoluene in a research and development setting.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. The key properties of 3,4-diiodotoluene are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1608-47-5 | [1][2][3] |
| Molecular Formula | C₇H₆I₂ | [1] |
| Molecular Weight | 343.93 g/mol | [1] |
| IUPAC Name | 1,2-diiodo-4-methylbenzene | [1] |
| Appearance | Expected to be a solid at room temperature, given the properties of similar di-halogenated toluenes and iodotoluenes. | Inferred from related compounds |
| Solubility | Expected to be insoluble in water and soluble in common organic solvents such as ethers, and halogenated solvents. | Inferred from related compounds |
| Melting Point | Not explicitly found in search results, but expected to be a low-melting solid. | Inferred from related compounds |
| Boiling Point | Not explicitly found in search results. | Inferred from related compounds |
Molecular Structure
The structure of 3,4-diiodotoluene is foundational to its reactivity. The methyl group is an ortho-, para- director, and the iodine atoms are positioned to facilitate a range of chemical transformations.
Caption: Molecular structure of 3,4-diiodotoluene.
Synthesis of 3,4-Diiodotoluene
While a specific, detailed synthesis protocol for 3,4-diiodotoluene was not found in the provided search results, a plausible synthetic route can be devised based on established iodination methodologies for aromatic compounds. A common approach involves the electrophilic aromatic substitution of a suitable toluene derivative.
Proposed Synthetic Pathway
A logical precursor for the synthesis of 3,4-diiodotoluene is 4-aminotoluene (p-toluidine). The amino group can be diazotized and subsequently replaced by iodine in a Sandmeyer-type reaction. The second iodine atom can then be introduced via electrophilic iodination.
Caption: Proposed synthetic workflow for 3,4-diiodotoluene.
Experimental Protocol (Hypothetical)
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Diazotization of 4-aminotoluene: 4-aminotoluene is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite is added dropwise while maintaining the low temperature.
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Iodination (Sandmeyer Reaction): The resulting diazonium salt solution is then added to a solution of potassium iodide. The diazonium group is replaced by an iodine atom, yielding 4-iodotoluene.
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Di-iodination: 4-iodotoluene is subjected to electrophilic iodination. A mixture of iodine and a strong oxidizing agent, such as iodic acid in the presence of sulfuric acid, can be used to generate the electrophilic iodine species required for the substitution at the 3-position.
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Work-up and Purification: The reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure 3,4-diiodotoluene.
Reactivity and Applications in Drug Development
The synthetic utility of 3,4-diiodotoluene stems from the reactivity of the carbon-iodine bonds. Aryl iodides are highly valued in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Key Reactions and Mechanistic Insights
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Suzuki-Miyaura Coupling: 3,4-diiodotoluene can readily participate in Suzuki-Miyaura coupling reactions with boronic acids or their esters.[4][5] This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures, which are common motifs in pharmaceutical compounds. The differential reactivity of the two C-I bonds may allow for selective, stepwise couplings under carefully controlled conditions.
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Sonogashira Coupling: The reaction of 3,4-diiodotoluene with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst (Sonogashira coupling) provides a direct route to substituted alkynylarenes. These products are valuable intermediates in the synthesis of various heterocyclic compounds and natural products.
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Heck and Stille Couplings: This diiodo-compound is also a suitable substrate for Heck coupling with alkenes and Stille coupling with organostannanes, further expanding its utility in C-C bond formation.
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Buchwald-Hartwig Amination: The C-I bonds can be converted to C-N bonds via Buchwald-Hartwig amination, providing access to substituted anilines which are prevalent in medicinal chemistry.
Caption: Reactivity of 3,4-diiodotoluene in cross-coupling reactions.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and quality control of 3,4-diiodotoluene. While a comprehensive set of spectra was not available, the expected features can be predicted based on the molecular structure. ChemicalBook provides access to various spectra for this compound.[6]
¹H NMR Spectroscopy
The proton NMR spectrum of 3,4-diiodotoluene is expected to show three signals in the aromatic region and one signal in the aliphatic region.
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Methyl Protons: A singlet at approximately 2.2-2.4 ppm, corresponding to the three protons of the methyl group.
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Aromatic Protons:
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A doublet for the proton at the 5-position.
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A doublet of doublets for the proton at the 6-position.
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A singlet or a narrow doublet for the proton at the 2-position. The exact chemical shifts and coupling constants would need to be determined experimentally.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit seven distinct signals, one for each unique carbon atom in the molecule. The carbons attached to the iodine atoms will show characteristic chemical shifts in the range of 90-100 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic C-H stretching vibrations for the aromatic and methyl groups. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. C-I stretching vibrations are typically found in the far-infrared region and may be difficult to observe on standard instruments.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 344, corresponding to the molecular weight of 3,4-diiodotoluene. Isotopic peaks for iodine will also be present. Fragmentation patterns will likely involve the loss of iodine atoms and the methyl group.
Safety and Handling
As with any halogenated aromatic compound, 3,4-diiodotoluene should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not retrieved, information from related compounds such as 3,5-diiodotoluene and other iodotoluenes can provide guidance.[7][8][9]
General Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
First Aid Measures
-
In case of skin contact: Immediately wash off with soap and plenty of water and seek medical advice.[7]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
3,4-Diiodotoluene is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries. Its two reactive iodine substituents provide a platform for a wide range of cross-coupling reactions, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
-
PubChem. (n.d.). 4-Iodotoluene. Retrieved from [Link]
- Google Patents. (n.d.). CN106349081A - Synthesis method of 3,4-diaminotoluene.
- Google Patents. (n.d.). US4031145A - Process for the production of 3,4-dichlorotoluene.
-
Organic Syntheses. (n.d.). (E)-β-STYRYL IODIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodotoluene. Retrieved from [Link]
-
Grokipedia. (n.d.). Iodotoluene. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]
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